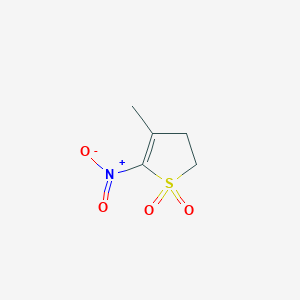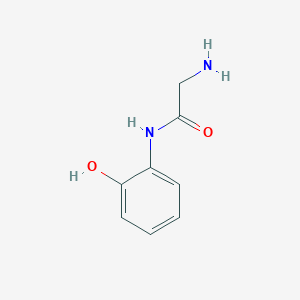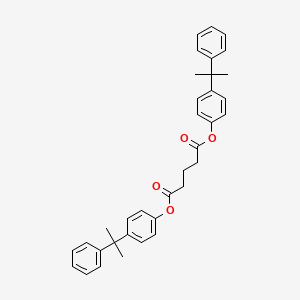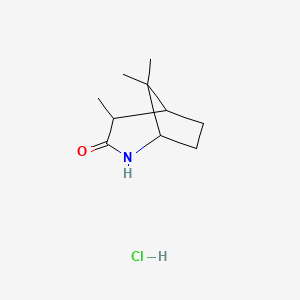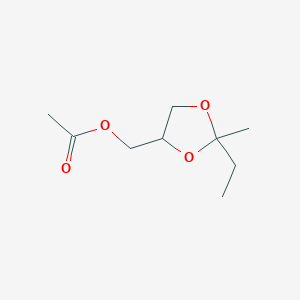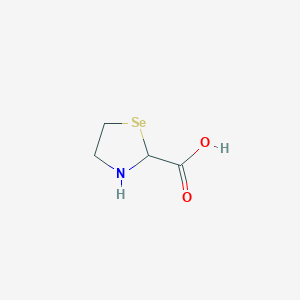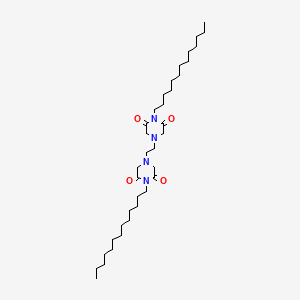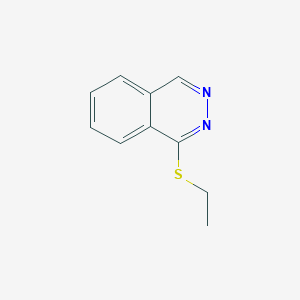![molecular formula C21H42N2O3 B14479491 Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-56-6](/img/structure/B14479491.png)
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is a chemical compound with the molecular formula C21H42N2O2. It is known for its unique structure, which includes a tetradecanamide backbone linked to a morpholine ring through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with a morpholine derivative. The process generally includes the following steps:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into an activated ester or acid chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with N-(3-aminopropyl)morpholine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(4-Morpholinyl)propyl]tetradecanamide: Similar structure but without the oxido group.
N-[3-(4-Oxido-4-morpholinyl)propyl]dodecanamide: Similar structure with a shorter alkyl chain.
Uniqueness
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propriétés
Numéro CAS |
66161-56-6 |
|---|---|
Formule moléculaire |
C21H42N2O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C21H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23(25)17-19-26-20-18-23/h2-20H2,1H3,(H,22,24) |
Clé InChI |
STYCFTQPURZRQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
